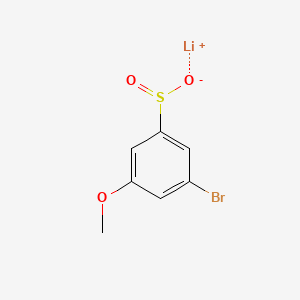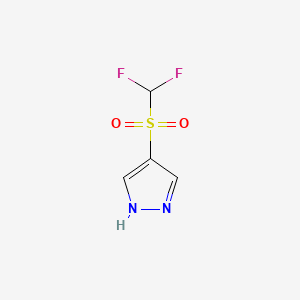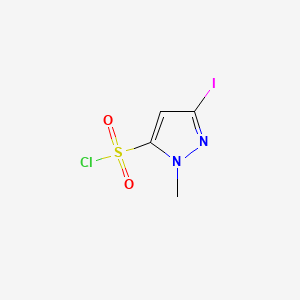
3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by the presence of an iodine atom, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the iodination of 1-methyl-1H-pyrazole followed by sulfonylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products
Substitution: Formation of 3-substituted-1-methyl-1H-pyrazole-5-sulfonyl derivatives.
Reduction: Formation of sulfonamides or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with antimicrobial, antifungal, or anticancer properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-Iodo-1-methyl-1H-pyrazole: Iodine atom positioned at the 4th position instead of the 3rd.
3-Iodo-1H-pyrazole: Lacks the methyl group present in 3-iodo-1-methyl-1H-pyrazole-5-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry and other scientific fields.
Eigenschaften
IUPAC Name |
5-iodo-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2O2S/c1-8-4(11(5,9)10)2-3(6)7-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHHYCEAIBUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
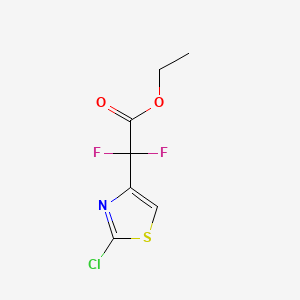
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
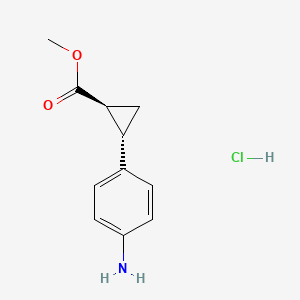
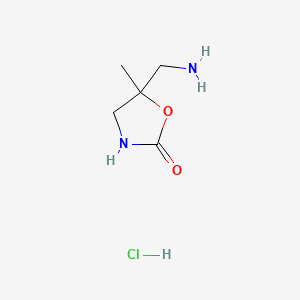
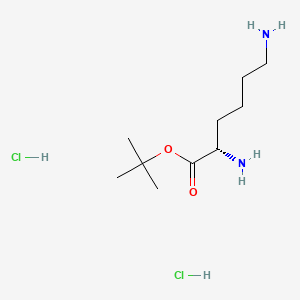

![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
